molecular formula C7H8N2O4S B15306142 Methyl 3-sulfamoylisonicotinate

Methyl 3-sulfamoylisonicotinate

Cat. No.: B15306142
M. Wt: 216.22 g/mol
InChI Key: JTJQAUHSJRKLKE-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylisonicotinate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation step while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfamoylisonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-sulfamoylisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-sulfamoylisonicotinate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-sulfamoylisonicotinate: Similar in structure but with the sulfamoyl group attached to a different position on the isonicotinic acid.

    Methyl nicotinate: Lacks the sulfamoyl group but shares the isonicotinic acid methyl ester structure.

Uniqueness

Methyl 3-sulfamoylisonicotinate is unique due to the specific positioning of the sulfamoyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

methyl 3-sulfamoylpyridine-4-carboxylate

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)

InChI Key

JTJQAUHSJRKLKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

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